An In-depth Technical Guide to 2-chloro-N-(2-nitrophenyl)acetamide: A Molecule of Synthetic and Pharmacological Interest
An In-depth Technical Guide to 2-chloro-N-(2-nitrophenyl)acetamide: A Molecule of Synthetic and Pharmacological Interest
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-chloro-N-(2-nitrophenyl)acetamide, a compound situated at the intersection of synthetic chemistry and potential pharmacological applications. While specific experimental data for this particular isomer is limited in publicly accessible databases, this document synthesizes information from closely related analogs to offer valuable insights into its properties, synthesis, and potential utility.
Chemical Identity and Physicochemical Properties
2-chloro-N-(2-nitrophenyl)acetamide belongs to the class of haloacetamides, which are known for their reactivity and utility as building blocks in organic synthesis. The presence of the ortho-nitro group on the phenyl ring is anticipated to significantly influence its chemical and biological characteristics.
While a definitive CAS (Chemical Abstracts Service) number for 2-chloro-N-(2-nitrophenyl)acetamide is not readily found in major chemical registries, its molecular structure is cataloged in PubChem with Compound ID 222443. For comparative purposes, the properties of its well-documented isomer, 2-chloro-N-(4-nitrophenyl)acetamide, are presented below.
| Property | 2-chloro-N-(2-nitrophenyl)acetamide (Predicted/Inferred) | 2-chloro-N-(4-nitrophenyl)acetamide (Experimental)[1][2] |
| CAS Number | Not Assigned | 17329-87-2[1][2][3] |
| Molecular Formula | C₈H₇ClN₂O₃ | C₈H₇ClN₂O₃ |
| Molecular Weight | 214.61 g/mol | 214.61 g/mol |
| Appearance | Likely a yellow crystalline solid | Yellow crystalline solid |
| Melting Point | Inferred to be a distinct solid | 183-185 °C[4] |
| Solubility | Expected to be soluble in polar organic solvents like ethyl acetate, acetone, and DMF. | Soluble in ethyl acetate. |
| Predicted XlogP | 1.6 | 1.6 |
Synthesis and Reaction Mechanism
The synthesis of N-substituted chloroacetamides is a well-established process in organic chemistry. The most direct and common method involves the acylation of an aniline derivative with chloroacetyl chloride.
Proposed Synthetic Protocol for 2-chloro-N-(2-nitrophenyl)acetamide
This protocol is based on established methods for the synthesis of related compounds, such as 2-chloro-N-(4-nitrophenyl)acetamide.[4]
Materials:
-
2-nitroaniline
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Chloroacetyl chloride
-
A suitable solvent (e.g., ethyl acetate, toluene, or a biphasic system)
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A base (e.g., triethylamine, sodium carbonate, or sodium acetate) to neutralize the HCl byproduct.[5]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroaniline in the chosen solvent.
-
If using a base like triethylamine or sodium carbonate, add it to the reaction mixture.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution. An exothermic reaction is expected.
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After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This typically involves washing with water to remove the hydrochloride salt of the base and any unreacted starting materials.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 2-chloro-N-(2-nitrophenyl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final product.
Caption: General synthetic scheme for 2-chloro-N-(2-nitrophenyl)acetamide.
Potential Applications in Drug Discovery and Development
While direct applications of 2-chloro-N-(2-nitrophenyl)acetamide are not extensively documented, the broader class of chloro-N-phenylacetamides serves as crucial intermediates in the synthesis of various biologically active molecules.
Intermediate for Heterocyclic Synthesis
The reactive chloroacetyl group is a versatile handle for introducing further chemical complexity. It can readily undergo nucleophilic substitution reactions with various nucleophiles, such as thiols, amines, and alcohols. This reactivity is exploited in the synthesis of diverse heterocyclic scaffolds, which form the core of many pharmaceutical agents.[6]
Precursor for Antimicrobial Agents
Several studies have highlighted the antimicrobial potential of chloroacetamide derivatives. The presence of the chloro atom appears to be important for activity.[7] For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated antibacterial activity against Klebsiella pneumoniae.[7][8][9] It is plausible that 2-chloro-N-(2-nitrophenyl)acetamide could exhibit similar biological properties, making it a candidate for further investigation as a potential antibacterial agent. The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as penicillin-binding proteins.[7][9]
Caption: Workflow illustrating the potential of 2-chloro-N-(2-nitrophenyl)acetamide.
Building Block for Kinase Inhibitors
N-phenylacetamide moieties are present in various kinase inhibitors. For example, the related compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is an intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor.[5] This suggests that 2-chloro-N-(2-nitrophenyl)acetamide could also serve as a valuable precursor for the development of novel kinase inhibitors.
Safety and Handling
Comprehensive safety data for 2-chloro-N-(2-nitrophenyl)acetamide is not available. However, based on the known hazards of related chloroacetamides, the following precautions should be observed.
General Hazards of Chloroacetamides:
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Toxicity: Chloroacetamides are generally considered toxic if swallowed, in contact with skin, or if inhaled.[10][11]
-
Irritation: They can cause skin and eye irritation.[10]
-
Sensitization: May cause an allergic skin reaction.[11]
-
Reproductive Toxicity: Some chloroacetamides are suspected of damaging fertility or the unborn child.[11]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental contact, wash the affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
2-chloro-N-(2-nitrophenyl)acetamide represents a molecule with significant untapped potential in synthetic and medicinal chemistry. While the lack of a registered CAS number and specific experimental data presents a challenge, the well-documented chemistry and biological activity of its isomers and analogs provide a strong foundation for future research. Its utility as a reactive intermediate for the synthesis of complex heterocyclic structures and its potential as a lead for the development of novel antimicrobial agents or kinase inhibitors make it a compelling target for further investigation. Researchers are encouraged to undertake the synthesis, characterization, and biological evaluation of this compound to fully elucidate its properties and potential applications.
References
- A new method of a nintedanib intermediate relates to a preparation method of a specific compound 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]
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Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry. [Link]
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2-chloro-n-(2-nitrophenyl)acetamide (C8H7ClN2O3). PubChemLite. [Link]
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2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide | C9H9ClN2O3. PubChem. [Link]
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2-chloro-N-(2-chloro-5-nitrophenyl)acetamide. SpectraBase. [Link]
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Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH. [Link]
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2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide. SpectraBase. [Link]
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2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. ResearchGate. [Link]
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Acetanilide, 2-chloro-4'-nitro-. NIST WebBook. [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
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ICSC 0640 - 2-CHLOROACETAMIDE. ILO and WHO. [Link]
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. ResearchGate. [Link]
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Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Cole-Parmer. [Link]
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Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]
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Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. [Link]
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Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220. PubChem. [Link]
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2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. PubChem. [Link]
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